N-(3-Aminopropyl)-4-Aminobutanal

Description

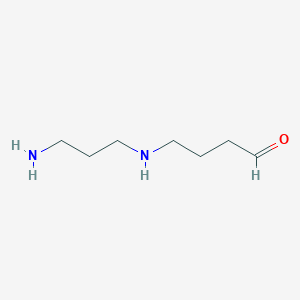

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUMEMWAPJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303916 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136849-70-2 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental chemical and physical properties of N-(3-Aminopropyl)-4-aminobutanal are crucial for its application in research and synthesis.

Interactive Data Table: of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | axios-research.comuni.lu |

| Molecular Weight | 144.21 g/mol | nih.gov |

| CAS Registry Number | 136849-70-2 | axios-research.comchemicalbook.com |

| Physical State | Liquid | |

| IUPAC Name | 4-[(3-aminopropyl)amino]butanal | ebi.ac.uk |

| Monoisotopic Mass | 144.12626 Da | ebi.ac.ukuni.lu |

| SMILES Notation | C(CC=O)CNCCCN | uni.lu |

| InChI Key | JNZUMEMWAPJNLC-UHFFFAOYSA-N | uni.lu |

Enzymology and Mechanistic Studies of Enzymes Associated with N 3 Aminopropyl 4 Aminobutanal

Characterization of Terminal Catabolism Polyamine Oxidases (TC-PAOs)

Terminal catabolism polyamine oxidases (TC-PAOs) are a subgroup of PAOs that catalyze the final steps in the breakdown of polyamines. nih.gov This process is characterized by the production of 1,3-diaminopropane (B46017), hydrogen peroxide, and a corresponding aldehyde. nih.gov For instance, the oxidation of spermidine (B129725) yields 4-aminobutanal (B194337), while the oxidation of spermine (B22157) results in the formation of N-(3-aminopropyl)-4-aminobutanal. nih.gov

Substrate Specificity and Catalytic Site of Oxidation

The substrate specificity of TC-PAOs varies among different organisms and even within the same organism. These enzymes are FAD-dependent and catalyze the oxidation of the secondary amino groups of polyamines like spermidine and spermine. nih.govnih.gov The active site of PAOs is a long, U-shaped tunnel where the substrate binds. nih.gov The oxidation reaction involves the transfer of electrons from the polyamine to the FAD cofactor, resulting in a reduced FAD and an imine intermediate. This imine is then hydrolyzed by water to yield an amino-aldehyde and a primary amine. wikipedia.org Molecular oxygen subsequently reoxidizes the FAD, producing hydrogen peroxide. wikipedia.org

| Enzyme Source | Preferred Substrates | Products of Spermine Oxidation |

| Maize (ZmPAO) | Spermidine, Spermine | This compound, 1,3-diaminopropane, H₂O₂ |

| Rice (OsPAO7) | Spermine, Spermidine | 1,3-diaminopropane |

This table summarizes the substrate preferences of representative plant TC-PAOs.

Comparative Enzymology Across Organisms (e.g., Plant vs. Mammalian PAOs)

Significant differences exist between plant and mammalian PAOs. Plant PAOs are broadly classified into two types: those that catalyze terminal catabolism (TC-PAOs) and those that catalyze a back-conversion pathway, converting spermine to spermidine and spermidine to putrescine. nih.gov In contrast, mammalian PAOs are primarily involved in the back-conversion pathway.

Another key distinction lies in their substrate preference. Mammalian PAOs often show a preference for acetylated polyamines, a process dependent on the enzyme spermidine/spermine N¹-acetyltransferase (SSAT). nih.gov Plant PAOs, on the other hand, generally exhibit a strong preference for non-acetylated polyamines. nih.gov Furthermore, the subcellular localization can differ, with some plant PAOs found in peroxisomes, similar to their mammalian counterparts, while others are located in the cytoplasm or apoplast. nih.govmdpi.com

| Feature | Plant PAOs (TC-type) | Mammalian PAOs |

| Primary Function | Terminal Catabolism | Back-conversion |

| Substrate Preference | Non-acetylated polyamines | Acetylated polyamines |

| Key Enzyme for Acetylation | Not typically required | Spermidine/spermine N¹-acetyltransferase (SSAT) |

| Primary Products from Spermine | This compound, 1,3-diaminopropane, H₂O₂ | Spermidine, 3-aminopropanal, H₂O₂ |

This table provides a comparative overview of key features of plant and mammalian polyamine oxidases.

Related Amine Oxidases and Their Metabolic Links

Beyond TC-PAOs, other amine oxidases contribute to the broader metabolic network involving polyamines and their derivatives.

Diamine Oxidase (DAO) Activity on Related Substrates

Diamine oxidases (DAOs) are copper-containing enzymes that primarily act on diamines like putrescine. mdpi.com They catalyze the oxidative deamination of their substrates, producing an aminoaldehyde, ammonia, and hydrogen peroxide. mdpi.com While their main substrates are diamines, some DAOs can also oxidize primary monoamines, although typically at a lower rate. gla.ac.uk The presence of a second primary amino group is important for efficient catalysis. gla.ac.uk DAOs are found in high concentrations in the intestinal mucosa of mammals and play a role in maintaining intestinal integrity. nih.gov

Enzymatic Conversion to Other Metabolites (e.g., GABA precursors)

The products of polyamine catabolism can be further metabolized into other important biomolecules. For instance, the aminoaldehyde products can be converted into precursors for the neurotransmitter gamma-aminobutyric acid (GABA). rsc.org Putrescine, a product of the PAO back-conversion pathway, can be oxidized by DAO to 4-aminobutanal. mdpi.com This compound can then be converted by pyrroline (B1223166) dehydrogenase to GABA, which can subsequently enter the Krebs cycle as succinate. mdpi.com This "GABA shunt" is a crucial metabolic pathway in the brain for the synthesis and conservation of GABA. nih.gov

Biological Functions and Roles of N 3 Aminopropyl 4 Aminobutanal in Research Contexts

Contribution to Polyamine Homeostasis and Dynamic Regulation

N-(3-Aminopropyl)-4-aminobutanal is a product of polyamine catabolism, specifically from the oxidation of spermine (B22157) by flavin-containing polyamine oxidases (PAOs). mdpi.comnih.gov This process is a critical part of maintaining polyamine homeostasis within cells. Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell growth, differentiation, and apoptosis. The balance of these molecules is tightly regulated through biosynthesis, degradation, and transport. nih.gov

The catabolism of polyamines is a highly controlled process. nih.gov this compound, along with 1,3-diaminopropane (B46017) and hydrogen peroxide, is formed during the terminal catabolism of spermine. mdpi.comnih.gov This breakdown pathway is distinct from the back-conversion pathway that regenerates spermidine from spermine. mdpi.com The regulation of these catabolic pathways is crucial for ensuring appropriate levels of individual polyamines to meet cellular needs. nih.gov

The synthesis and degradation of polyamines are subject to feedback regulation, where the polyamines themselves can influence the activity of key enzymes. nih.govembopress.org For instance, high levels of polyamines can induce the expression of ornithine decarboxylase (ODC) antizyme, which in turn inhibits ODC, the rate-limiting enzyme in polyamine biosynthesis, and targets it for degradation. embopress.org This intricate regulatory network underscores the importance of catabolic products like this compound in the dynamic control of polyamine levels.

Table 1: Research Findings on this compound and Polyamine Homeostasis

| Research Focus | Key Finding | Organism/System |

| Polyamine Catabolism | This compound is a product of spermine oxidation by polyamine oxidases. mdpi.comnih.gov | Plants |

| Regulation of Polyamine Levels | The balance of polyamines is maintained by the interplay of biosynthesis, catabolism, and transport. nih.gov | Eukaryotic cells |

| Feedback Regulation | Polyamines regulate their own synthesis by controlling the expression and degradation of ODC antizyme. embopress.org | Saccharomyces cerevisiae |

Role in Reactive Oxygen Species (ROS) Generation and Signaling

The catabolism of polyamines, which produces this compound, is also a significant source of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). This link positions this compound at the crossroads of polyamine metabolism and ROS-mediated signaling pathways that are vital for various cellular processes and stress responses.

The oxidation of spermine by polyamine oxidases (PAOs) results in the co-production of this compound and hydrogen peroxide (H₂O₂). mdpi.comnih.gov This H₂O₂ is not merely a toxic byproduct but also functions as a critical signaling molecule in a variety of physiological contexts. nih.gov In biological systems, ROS, including H₂O₂, are involved in defense mechanisms and cellular communication. nih.gov

The H₂O₂ generated during polyamine catabolism can participate in signaling cascades that regulate cellular activities. For example, in the vascular endothelium, physiological levels of H₂O₂ can activate signaling pathways involving p38 MAPK and eNOS, which are crucial for endothelial function. nih.gov The production of H₂O₂ is a controlled process, and its role as a signaling molecule is dependent on its concentration and location within the cell.

The generation of H₂O₂ linked to the formation of this compound has significant implications for how organisms, particularly plants, respond to environmental challenges. Polyamines are known to be involved in protecting plants against various abiotic stresses. mdpi.commdpi.com

The catabolism of polyamines and the subsequent production of H₂O₂ are integral to the plant's stress response. mdpi.comnih.gov This H₂O₂ can act as a signal to activate downstream defense mechanisms, contributing to stress tolerance. For instance, increased polyamine catabolism has been observed in plants under conditions of drought and salinity.

Furthermore, the product of putrescine oxidation, 4-aminobutanal (B194337), can be converted to γ-aminobutyric acid (GABA), a molecule that accumulates in plants in response to stress and is thought to contribute to stress protection. mdpi.com While this compound's direct conversion to a similar signaling molecule is less characterized, its association with H₂O₂ production firmly places it within the complex network of stress-responsive pathways. This network involves intricate crosstalk between polyamines, stress hormones, and other metabolic pathways to maintain cellular homeostasis and ensure survival under adverse conditions. mdpi.com

Table 2: Research Findings on this compound in ROS Signaling and Stress Response

| Research Focus | Key Finding | Organism/System |

| H₂O₂ Production | The oxidation of spermine to this compound is accompanied by the production of H₂O₂. mdpi.comnih.gov | Plants |

| H₂O₂ as a Signaling Molecule | Physiological concentrations of H₂O₂ can activate key signaling pathways like p38 MAPK and eNOS. nih.gov | Bovine endothelial cells |

| Plant Stress Response | Polyamine catabolism and associated H₂O₂ production are involved in plant responses to abiotic stress. mdpi.comnih.gov | Plants |

| GABA Pathway | A related compound, 4-aminobutanal, can be converted to the stress-related molecule GABA. mdpi.com | Plants |

Specific Biological Interactions and Effects in Model Systems

In addition to its role in fundamental cellular processes, this compound has been investigated for its specific biological effects in various model systems, revealing its potential as a bioactive molecule.

In vitro studies have demonstrated the anti-parasitic activity of this compound. Research on Leishmania infantum, the causative agent of leishmaniasis, has shown that this compound can inhibit parasite vitality. The proposed mechanism of action involves the disruption of the parasite's polyamine homeostasis and the generation of reactive oxygen species (ROS), leading to cellular damage.

Furthermore, in human colon carcinoma (LoVo) cells, this compound derived from maize polyamine oxidase (ZmPAO) has been found to induce apoptosis. This programmed cell death is mediated through the activation of caspase-3 and the depolarization of the mitochondrial membrane. These findings highlight the cytotoxic potential of this compound in specific cellular contexts.

Comparative studies have also been conducted to understand the structure-activity relationship of related compounds. For instance, this compound exhibited weaker inhibitory effects compared to 4-aminobutanal in certain assays, suggesting that the structural features of these molecules are critical determinants of their biological activity. The elongated alkyl chain of this compound, for example, may enhance its membrane permeability while reducing its electrophilic reactivity compared to 4-aminobutanal.

Table 3: Biological Effects of this compound in Model Systems

| Model System | Observed Effect | Proposed Mechanism |

| Leishmania infantum (in vitro) | Anti-parasitic activity. | Disruption of polyamine homeostasis and ROS generation. |

| Human LoVo cells (in vitro) | Induction of apoptosis. | Caspase-3 activation and mitochondrial membrane depolarization. |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Laboratory Synthesis Approaches from Precursors

The laboratory-scale synthesis of N-(3-Aminopropyl)-4-aminobutanal is primarily achieved through two main pathways: reductive amination and the hydrogenation of nitrile intermediates.

Reductive Amination

The most common laboratory method is the reductive amination of 4-aminobutanal (B194337) with 3-aminopropylamine. This process involves the initial reaction between the aldehyde group of 4-aminobutanal and the primary amine of 3-aminopropylamine to form a Schiff base (imine) intermediate. This unstable intermediate is then immediately reduced to the target secondary amine. The success of this synthesis is highly dependent on carefully controlled reaction conditions.

Key parameters for this reaction include the choice of reducing agent, pH, and solvent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the imine in the presence of the aldehyde starting material. The reaction is typically performed in polar aprotic solvents like methanol (B129727) or ethanol (B145695) at a controlled pH of approximately 6.0–7.5 to ensure stability of the reactants and intermediates. Following the reaction, the crude product is often purified by vacuum distillation.

Hydrogenation of Nitrile Intermediates

An alternative synthetic route involves the high-pressure catalytic hydrogenation of a nitrile precursor. In this approach, a nitrile-containing intermediate is reduced using Raney nickel as a catalyst under high-pressure hydrogen gas (around 10 MPa). This method can achieve high yields, typically in the range of 80–82%.

Table 1: Comparison of Laboratory Synthesis Methods for this compound

| Parameter | Reductive Amination | Catalytic Hydrogenation |

|---|---|---|

| Precursors | 4-aminobutanal, 3-aminopropylamine | Nitrile intermediate |

| Key Reagents | Sodium cyanoborohydride or Sodium triacetoxyborohydride | Raney nickel catalyst, Hydrogen gas |

| Typical Solvents | Methanol, Ethanol | Not specified |

| Reaction pH | ~6.5–7.5 | Not applicable |

| Temperature | 20–25°C | 120–130°C |

| Pressure | Atmospheric | High pressure (10 MPa) |

| Reported Yield | Optimized by stoichiometry | 80–82% |

| Purification | Vacuum distillation | Not specified |

Preparation of Stable Derivatives for Research and Analytical Purposes

The inherent instability of some reactive functional groups, like those in this compound, can limit their long-term storage and utility in certain experimental contexts. While specific stable derivatives of this compound are not extensively documented in the literature, general chemical strategies are employed for analogous compounds to enhance stability for research and analysis.

One common approach is the formation of crystalline derivatives that are more stable and have longer shelf-lives. For example, unstable carboxylic acids have been successfully stabilized by converting them into N-acyloxazolidinone derivatives, which are stable, crystalline solids yet remain reactive for subsequent synthetic steps. scispace.com A similar strategy could theoretically be applied to stabilize amine-containing compounds.

Another widely used technique is the introduction of protecting groups. For bifunctional molecules containing amines, protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) can be attached to the amine nitrogen. researchgate.net This transformation converts the reactive amine into a less reactive carbamate, which protects it from unwanted side reactions during synthesis or analysis. researchgate.net These protecting groups are selected based on their stability under certain conditions and their ability to be removed cleanly when the original functionality is needed. researchgate.net For instance, the Fmoc group is stable in acidic conditions but is readily removed by a base, while the Boc group is stable in basic conditions but is removed by an acid.

Design and Synthesis of Analogs for Mechanistic Probing and Inhibitor Development

The design and synthesis of structural analogs of biologically active molecules like this compound is a fundamental strategy in medicinal chemistry and chemical biology. By systematically modifying the parent structure, researchers can probe mechanisms of action, improve potency, and develop enzyme inhibitors or receptor antagonists.

The synthesis of N-alkylbis(3-aminopropyl)amines represents a modification of the polyamine backbone, creating triamines that have applications as monomers in condensation polymerization. nih.gov This demonstrates how altering the core structure can lead to compounds with entirely new material science applications. nih.gov

Table 2: Examples of Synthesized Analogs and Their Research Applications

| Analog Class | Parent Structure/Motif | Synthetic Goal | Research Application |

|---|---|---|---|

| N-Alkylbis(3-aminopropyl)amines | Bis(3-aminopropyl)amine | Create triamine monomers nih.gov | Used for generating poly(4-alkyl-4-azaheptamethylene aldaramides) nih.gov |

| 1,4-Bis(3-aminopropyl)piperazine Derivatives | Aminopropyl group | Develop antimalarial agents nih.gov | Inhibition of beta-hematin formation in P. falciparum nih.gov |

| Tricyclic Isoxazoline Derivatives | Amine functionality | Develop dual 5-HT reuptake inhibitors and α2-adrenoceptor antagonists nih.gov | Probing neurotransmitter systems nih.gov |

| N-(3-aminopropyl)cytisine | Aminopropyl group | Create new biologically active derivatives of cytisine (B100878) researchgate.net | Targeting nicotinic acetylcholine (B1216132) neuroreceptors researchgate.net |

Homologous and Analogous Compounds

Structurally Similar Compounds

Several compounds share structural similarities with N-(3-Aminopropyl)-4-aminobutanal. These include other polyamines and their derivatives. For instance, spermidine (B129725), or N-(3-aminopropyl)-1,4-butanediamine, is a closely related polyamine. nih.govepa.govsigmaaldrich.com Another example is N,N'-bis(3-aminopropyl)-1,4-butanediamine, also known as spermine (B22157). avantorsciences.comavantorsciences.comisotope.com The acetamido derivative, N-(3-acetamidopropyl)-4-aminobutanal, is another structurally related compound. ebi.ac.uk

Compounds with Similar Functional Roles

Compounds that are involved in polyamine metabolism can be considered to have similar functional roles. This includes the precursor amino acids arginine and ornithine, as well as other polyamines like putrescine and cadaverine. nih.govnih.gov Additionally, various N-alkylated spermine analogues are studied for their interaction with polyamine metabolic enzymes and their potential as therapeutic agents. johnshopkins.edu

Oxidative Deamination of Polyamines

The formation of this compound is a key step in the catabolism of higher polyamines. This process is primarily mediated by a class of enzymes known as polyamine oxidases.

Role of Polyamine Oxidases (PAOs) in Terminal Catabolism

Polyamine oxidases (PAOs) are flavin-containing enzymes that play a central role in polyamine degradation. mdpi.com In the terminal catabolism pathway, PAOs catalyze the oxidation of spermidine and spermine. nih.gov This oxidative deamination is critical for maintaining polyamine homeostasis within cells and is involved in various physiological processes, including stress responses and development in plants. frontiersin.orgoup.com The activity of these enzymes leads to the production of an aminoaldehyde, hydrogen peroxide, and other by-products. mdpi.comnih.gov PAOs exhibit a strong affinity for spermidine and spermine as substrates. frontiersin.org

The enzymatic action of PAOs on spermine specifically results in the formation of this compound. mdpi.comnih.gov This reaction is a key part of the terminal catabolism of polyamines, distinguishing it from other catabolic pathways like back-conversion, which also involves PAOs but yields different products. nih.gov

Precursor Substrates: Spermidine and Spermine

The primary precursors for the biosynthesis of this compound are the polyamines spermidine and spermine. Spermine, a tetra-amine, and spermidine, a tri-amine, are ubiquitous molecules essential for cell growth and proliferation. nih.govnih.gov

Spermine is synthesized from spermidine by the addition of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). nih.gov In the terminal catabolic pathway, spermine undergoes oxidative deamination at the aminopropyl end of the molecule, a reaction catalyzed by PAO, to yield this compound. nih.govnih.gov Similarly, the oxidation of spermidine by certain PAOs can also contribute to the pool of aminoaldehydes, though it produces 4-aminobutanal (B194337) rather than this compound. nih.gov

Concomitant By-products of Enzymatic Oxidation: 1,3-Diaminopropane (B46017) and Hydrogen Peroxide

The enzymatic oxidation of spermine by PAO not only produces this compound but also generates two significant by-products: 1,3-diaminopropane and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

The formation of these by-products is an integral part of the terminal catabolism of spermine. mdpi.comnih.gov Hydrogen peroxide, a reactive oxygen species (ROS), can act as a signaling molecule in various cellular processes but can also cause oxidative damage at high concentrations. nih.govfrontiersin.org 1,3-Diaminopropane is a diamine that can be further metabolized or have its own physiological effects.

Downstream Metabolic Fates and Interconversions

Following its formation, this compound is a reactive molecule with several potential metabolic fates.

Spontaneous Cyclization to 1-(3-Aminopropyl)-Pyrrolinium

Due to the presence of both an aldehyde and an amino group, this compound can undergo a spontaneous intramolecular cyclization reaction. This non-enzymatic process results in the formation of a cyclic imine, 1-(3-Aminopropyl)-pyrrolinium. mdpi.com This cyclization is a common fate for aminoaldehydes generated during polyamine catabolism. mdpi.com

Relationship and Distinction from Other Aminoaldehydes (e.g., 4-Aminobutanal, 3-Aminopropanal)

This compound is one of several aminoaldehydes produced during polyamine metabolism. It is important to distinguish it from other related compounds:

4-Aminobutanal: This aminoaldehyde is produced from the terminal catabolism of spermidine by PAO. mdpi.comnih.gov It can also be formed from the oxidation of putrescine by diamine oxidases. oup.com Unlike this compound, it lacks the N-(3-aminopropyl) group. 4-Aminobutanal spontaneously cyclizes to form Δ¹-pyrroline. oup.com

3-Aminopropanal: This aminoaldehyde is a product of the back-conversion of spermine to spermidine, a reaction also catalyzed by a class of PAOs. mdpi.com It is also produced during the oxidation of spermidine in the back-conversion pathway that yields putrescine. nih.gov

The specific aminoaldehyde produced depends on the initial polyamine substrate and the type of catabolic reaction (terminal vs. back-conversion). mdpi.comnih.gov

Integration into Broader Biological Pathways (e.g., Beta-Alanine Biosynthesis)

The metabolism of this compound is linked to other significant biological pathways, most notably the biosynthesis of β-alanine. nih.gov β-Alanine is a non-proteinogenic amino acid that is a vital precursor for the synthesis of pantothenic acid (Vitamin B5) and Coenzyme A. nih.gov

In plants and other organisms, one of the established biosynthetic routes for β-alanine originates from the polyamines spermine and spermidine. nih.gov This pathway proceeds through the following key steps:

Spermine and spermidine are catabolized to produce 1,3-diaminopropane (DAP). nih.gov

DAP is then converted to 3-aminopropionaldehyde by a diamine oxidase. nih.gov

Finally, 3-aminopropionaldehyde is oxidized by an aldehyde dehydrogenase to yield β-alanine. nih.gov

The connection to this compound lies in the initial step of this pathway. The very same polyamine oxidase-catalyzed reaction that produces this compound from spermine also generates 1,3-diaminopropane, the direct precursor for the subsequent steps in β-alanine synthesis. nih.govnih.govnih.gov

Therefore, while this compound is not a direct intermediate in the conversion of polyamines to β-alanine, its biosynthesis is directly coupled with the production of a key substrate for the β-alanine pathway. This places the formation of this compound at a critical metabolic node, where the breakdown of spermine is partitioned into at least two distinct metabolic fates: the formation of the pyrrolinium-derived structures from this compound and the synthesis of β-alanine from the co-product 1,3-diaminopropane.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-[(3-aminopropyl)amino]butanal | |

| CAS Registry Number | 136849-70-2 | |

| Molecular Formula | C₇H₁₆N₂O | nih.gov |

| Molecular Weight | 144.22 g/mol |

Future Directions and Emerging Research Avenues for N 3 Aminopropyl 4 Aminobutanal

Elucidation of Regulatory Networks in Polyamine Catabolism

The concentration of N-(3-Aminopropyl)-4-aminobutanal is tightly controlled through a complex network of regulatory processes that influence the enzymes responsible for its formation and degradation. A primary focus of future research will be to fully map these networks to understand how cells maintain polyamine homeostasis.

The formation of this compound is a direct result of the activity of spermine (B22157) oxidase (SMO). The expression of SMO is known to be inducible by various stimuli, including certain polyamine analogues acs.org. This suggests a feedback mechanism where the levels of polyamines can influence their own catabolism. Research has shown that transcription factors such as NRF2 (nuclear factor (erythroid-derived 2)-like 2) can regulate the expression of genes involved in the antioxidant response, which includes enzymes of polyamine catabolism nih.gov. Oxidative stress can activate NRF2, leading to the induction of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), an enzyme that also plays a role in polyamine breakdown nih.gov. The interplay between these transcription factors and the polyamine metabolic pathway is a promising area for further investigation.

Moreover, polyamines themselves can exert regulatory effects at both the transcriptional and post-transcriptional levels. For instance, high levels of polyamines have been shown to increase the transcription and translation of SSAT, while also stabilizing the protein oup.com. Similar regulatory loops may exist for SMO and the aldehyde dehydrogenases (ALDHs) that metabolize this compound. Unraveling these feedback and feed-forward mechanisms will be crucial for a complete understanding of polyamine catabolism. Future studies will likely employ advanced molecular biology techniques, such as CRISPR-Cas9 gene editing and next-generation sequencing, to identify and characterize the specific regulatory elements and transcription factors that govern the expression of these key enzymes.

Advanced Structural and Mechanistic Characterization of Key Enzymes

A thorough understanding of the enzymes that produce and consume this compound is fundamental to appreciating its biological role. Future research will undoubtedly focus on obtaining high-resolution structural data and detailed mechanistic insights into these key proteins.

Spermine Oxidase (SMO):

The three-dimensional structure of human spermine oxidase (hSMO) has been determined, revealing important features of its substrate-binding domain and active site nih.govresearchgate.net. These studies have highlighted significant differences between hSMO and its homolog, murine N1-acetylpolyamine oxidase (mPAOX), particularly in the shape and charge of the active site pockets, which likely accounts for their different substrate specificities nih.gov. A notable discovery is the presence of an allosteric binding site in hSMO, which can be targeted by selective inhibitors nih.gov. Further crystallographic studies of hSMO in complex with various substrates and inhibitors will provide a more detailed map of the active site and allosteric pocket, aiding in the design of more specific modulators of its activity.

Mechanistic studies have established that the steady-state kinetic pattern of hSMO is ping-pong nih.gov. The reduction of SMO by spermine in the absence of oxygen is a biphasic process, with a rapid phase that is dependent on the spermine concentration and a slower, rate-limiting step corresponding to the dissociation of the product, spermidine acs.orgnih.gov.

Below is a table summarizing the kinetic parameters for human spermine oxidase with its substrate, spermine.

| Kinetic Parameter | Value | Conditions | Reference |

| kcat | 6.6 s-1 | pH 8.3 | nih.gov |

| Km (spermine) | 48 µM | pH 8.3 | nih.gov |

| k3 (limiting rate of rapid phase) | 49 s-1 | pH 8.3 | nih.gov |

| kcat/KO2 | 13 mM-1s-1 | - | nih.gov |

This table presents key kinetic constants for the enzymatic reaction of human spermine oxidase.

The pH profile of the reaction indicates that the active form of spermine likely has three charged nitrogen atoms, and an active site residue with a pKa of approximately 7.4 must be unprotonated for optimal activity nih.gov. Future research will likely involve site-directed mutagenesis to identify this key residue and further elucidate its role in catalysis.

Aldehyde Dehydrogenases (ALDHs):

The detoxification of this compound is carried out by aldehyde dehydrogenases, which oxidize it to a non-toxic carboxylic acid. Several ALDH families have been identified, with ALDH9 and ALDH10 being particularly active towards aminoaldehydes nih.govnih.gov. Plant ALDH10 enzymes exhibit broad substrate specificity, which is attributed to a funnel-shaped substrate channel nih.gov.

Kinetic studies on human ALDH9A1 have been performed with various aminoaldehydes, though specific data for this compound is not yet widely available nih.gov. The enzyme efficiently oxidizes 4-aminobutyraldehyde (ABAL), a related compound nih.gov. The table below shows kinetic data for pea ALDH10 with N-carboxyacyl derivatives of aminoaldehydes, which provides insight into the enzyme's capacity to process similar substrates.

| Substrate | Km (µmol·l−1) | kcat (s−1) | Reference |

| Malonyl-aminobutyraldehyde (MalABAL) | 879 | 1.3 | nih.gov |

| Succinyl-aminobutyraldehyde (SucABAL) | 138 | 1.6 | nih.gov |

| Succinyl-aminopropionaldehyde (SucAPAL) | - | 4.1 | nih.gov |

This table displays kinetic parameters of pea ALDH10 with various N-carboxyacyl aminoaldehydes.

Future structural and mechanistic studies on the specific ALDH isozymes that metabolize this compound in different organisms will be critical. Determining the crystal structures of these enzymes in complex with the substrate will reveal the molecular basis for their substrate specificity and catalytic mechanism.

Exploration of Novel Research Applications and Biotechnological Potential (excluding clinical applications)

The enzymes involved in the metabolism of this compound, and the compound itself, hold potential for various biotechnological applications beyond the clinical realm.

The high specificity of polyamine oxidases can be harnessed for the development of biosensors. For example, fungal polyamine oxidases with distinct substrate preferences for spermine and spermidine have been used for their differential determination in samples tandfonline.com. This principle could be extended to create sensitive and specific assays for detecting various polyamines in research and industrial settings.

The enzymes of polyamine catabolism also have potential applications in bioremediation. Microbial enzymes, including oxidases and dehydrogenases, play a crucial role in the breakdown of organic pollutants nih.gov. The ability of these enzymes to metabolize a wide range of amine-containing compounds suggests they could be engineered or applied in systems for the detoxification of industrial waste streams containing harmful amines.

Furthermore, this compound, with its dual amine and aldehyde functional groups, represents a versatile building block in synthetic organic chemistry. It can serve as a precursor for the synthesis of more complex molecules with potential applications in materials science or as fine chemicals. The enzymatic production of this compound from readily available spermine offers a potentially green and efficient synthetic route compared to traditional chemical methods. Future research could explore the use of immobilized spermine oxidase in bioreactors for the continuous production of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Aminopropyl)-4-Aminobutanal, and what factors influence reaction efficiency?

- Answer: The primary synthesis involves reductive amination of 4-aminobutanal with 3-aminopropylamine using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride under controlled pH (6–7) and temperature (20–25°C). Reaction efficiency depends on reagent stoichiometry, solvent choice (e.g., methanol or ethanol), and catalyst activity. Post-synthesis purification via distillation or chromatography ensures high purity (>95%) .

Q. How does this compound participate in polyamine catabolism in plants?

- Answer: In monocotyledonous plants (e.g., maize, barley), extracellular polyamine oxidases (PAOs) oxidize spermine to produce this compound, 1,3-diaminopropane, and H₂O₂. This reaction is part of terminal catabolism, where the aldehyde product cyclizes to form 1,5-diazabicyclo[4.3.0]nonane or is metabolized to γ-aminobutyric acid (GABA) via aldehyde dehydrogenase .

Q. What analytical methods are suitable for detecting and quantifying this compound in biological samples?

- Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 255 nm) or mass spectrometry (LC-MS/MS) is recommended. Derivatization using 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity for aldehyde detection. Calibration standards should account for pH-dependent stability, as aldehydes may degrade under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported sorption capacities of polymer resins incorporating this compound for Ag(I) recovery?

- Answer: Discrepancies (e.g., 105–130 mg Ag(I)/g resin) may arise from variations in polymer crosslinking, functional group density, or solution pH. Validate sorption kinetics using pseudo-first-order models and control for competing ions (e.g., Cu(II), Zn(II)). X-ray photoelectron spectroscopy (XPS) can confirm binding mechanisms (e.g., amine-Ag coordination vs. aldehyde redox interactions) .

Q. What experimental strategies mitigate the instability of this compound in aqueous environments?

- Answer: The compound’s aldehyde group is prone to hydration and oxidation. Stabilize solutions by buffering at pH 7–8, using inert atmospheres (N₂/Ar), and adding antioxidants (e.g., 1 mM ascorbate). Lyophilization or storage at -20°C in anhydrous solvents (e.g., DMSO) preserves long-term integrity .

Q. How does this compound influence oxidative stress signaling in plant-pathogen interactions?

- Answer: As a PAO catabolite, it generates H₂O₂, which acts as a signaling molecule in defense responses. However, excessive accumulation can induce apoptosis-like cell death. Quantify H₂O₂ via Amplex Red assays and correlate with transcriptional changes in NADPH oxidases (RBOH genes) to dissect its dual role in stress signaling .

Q. What mechanistic insights explain the differential toxicity of this compound vs. 4-aminobutanal in microbial systems?

- Answer: this compound (ED₅₀ = 0.14 mg/kg) exhibits stronger inhibition of Leishmania infantum than 4-aminobutanal due to its bicyclic structure, which disrupts membrane integrity. Use fluorescence microscopy with propidium iodide staining to assess membrane damage and compare metabolic flux via GC-MS .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.